Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro-
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Overview
Description
Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro-: is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine. The presence of aziridinyl groups and a chlorine atom at specific positions on the pyrimidine ring gives this compound distinctive chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- typically involves the introduction of aziridinyl groups at the 2, 4, and 6 positions of the pyrimidine ring, followed by the substitution of a chlorine atom at the 5 position. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the aziridinyl groups and the chlorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the modification of the aziridinyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The aziridinyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
- Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-bromo-
- 2,4,6-Tris(1-aziridinyl)pyrimidine
Comparison: Compared to similar compounds, Pyrimidine, 2,4,6-tris(1-aziridinyl)-5-chloro- is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
13922-83-3 |
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Molecular Formula |
C10H12ClN5 |
Molecular Weight |
237.69 g/mol |
IUPAC Name |
2,4,6-tris(aziridin-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C10H12ClN5/c11-7-8(14-1-2-14)12-10(16-5-6-16)13-9(7)15-3-4-15/h1-6H2 |
InChI Key |
KLGFLRLLTLZESG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C(=NC(=N2)N3CC3)N4CC4)Cl |
Origin of Product |
United States |
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